

Application Notes and Protocols for In Vivo Imaging of Latanoprostene Bunod Effects

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Compound of Interest

Compound Name: Latanoprostene Bunod

Cat. No.: B10828704

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Introduction

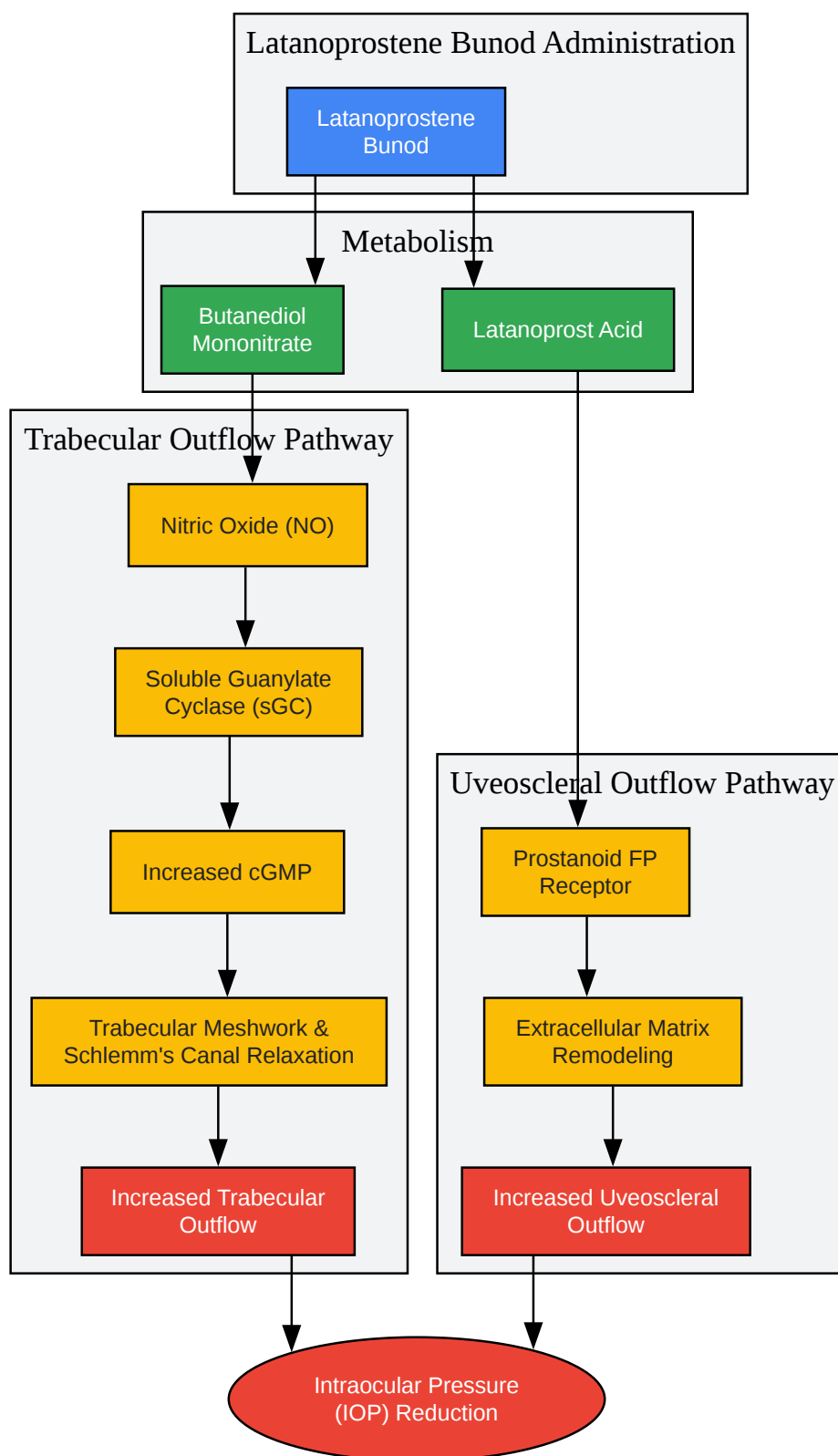
Latanoprostene bunod (LBN) is a novel intraocular pressure (IOP)-lowering medication approved for the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is a dual-action compound, metabolizing into latanoprost acid and butanediol mononitrate.[1][3] The latter releases nitric oxide (NO), providing a dual mechanism for lowering IOP. Latanoprost acid enhances aqueous humor outflow through the uveoscleral pathway, while NO increases outflow through the trabecular meshwork and Schlemm's canal.[1] This document provides an overview of in vivo imaging techniques to study the multifaceted effects of **Latanoprostene bunod** and detailed protocols for their application.

Mechanism of Action

Latanoprostene bunod exerts its effects through two primary signaling pathways:

- **Latanoprost Acid Pathway:** As a prostaglandin F2 α analog, latanoprost acid binds to prostanoid FP receptors in the ciliary muscle. This activation leads to the remodeling of the extracellular matrix, which in turn increases the outflow of aqueous humor via the uveoscleral pathway.
- **Nitric Oxide (NO) Pathway:** The butanediol mononitrate component of LBN releases NO. NO activates soluble guanylate cyclase (sGC) in the trabecular meshwork and Schlemm's canal,

leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels cause relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing aqueous humor outflow through the conventional pathway.



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Caption: Latanoprostene Bunod's dual mechanism of action.

In Vivo Imaging Techniques and Protocols

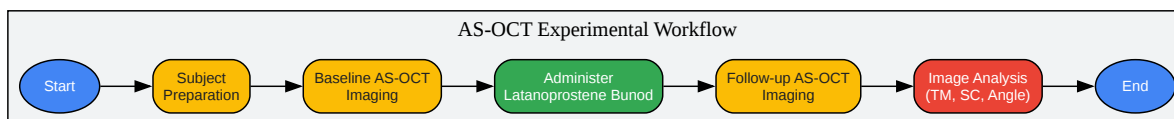
Several in vivo imaging techniques can be employed to visualize and quantify the effects of **Latanoprostene bunod** on ocular structures and physiology.

Anterior Segment Optical Coherence Tomography (AS-OCT)

AS-OCT is a non-invasive imaging modality that provides high-resolution, cross-sectional images of the anterior segment of the eye. It is instrumental in assessing changes in the trabecular meshwork (TM), Schlemm's canal (SC), and iridocorneal angle following LBN administration.

- Subject Preparation:
 - Acclimate the subject (human or animal model) to the imaging environment to minimize movement artifacts.
 - For animal studies, anesthesia may be required. Ensure the anesthetic protocol does not significantly affect IOP.
- Image Acquisition:
 - Utilize a high-resolution AS-OCT device.
 - Perform scans of the iridocorneal angle in multiple quadrants (e.g., superior, inferior, nasal, temporal).
 - Acquire volumetric scans to enable 3D reconstruction and en-face imaging of the TM.
 - Ensure proper alignment and focus to obtain clear images of the TM, SC, and scleral spur.
- Image Analysis:
 - Manually or automatically segment the TM and SC in the acquired images.
 - Measure the cross-sectional area and diameter of Schlemm's canal.

- Quantify the trabecular meshwork thickness and porosity.
- Assess changes in the iridocorneal angle width.
- Study Design:
 - Establish a baseline imaging session before the administration of **Latanoprostene bunod**.
 - Administer a single dose of LBN 0.024% ophthalmic solution.
 - Perform follow-up imaging sessions at predefined time points (e.g., 1, 4, 8, and 24 hours post-administration) to capture the dynamic effects of the drug.



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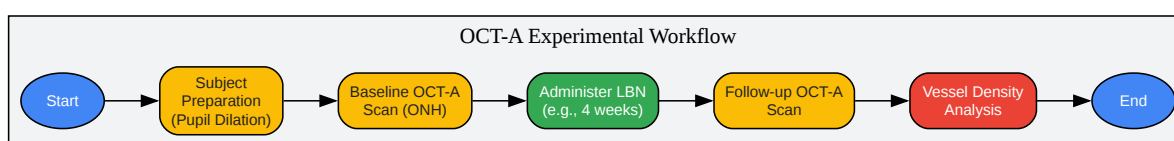
Caption: Experimental workflow for AS-OCT imaging.

Optical Coherence Tomography Angiography (OCT-A)

OCT-A is a non-invasive technique that visualizes blood flow in the retina and optic nerve head by detecting the motion of red blood cells. It is particularly useful for assessing the effects of the NO component of LBN on ocular blood flow.

- Subject Preparation:
 - Dilate the pupil to ensure a clear view of the optic nerve head.
 - Ensure the subject is comfortably positioned to minimize head and eye movement.
- Image Acquisition:

- Use a spectral-domain or swept-source OCT-A device.
- Acquire high-density scans of the optic nerve head (e.g., 4.5x4.5 mm or 6x6 mm).
- Ensure good signal strength and quality for accurate vessel density measurements.
- Image Analysis:
 - Use the device's software to automatically segment the different retinal layers and calculate vessel density in the peripapillary region and within the optic nerve head.
 - Analyze both the superficial and deep capillary plexuses.
- Study Design:
 - Conduct a baseline OCT-A scan.
 - Administer **Latanoprostene bunod** 0.024% once daily for a specified period (e.g., 4 weeks).
 - Perform a follow-up OCT-A scan to compare with baseline measurements. A crossover design with a washout period can also be employed.



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